molecular formula C18H17N3O3S B2420521 N-[2-(2,3-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]furan-2-carboxamide CAS No. 958984-08-2

N-[2-(2,3-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]furan-2-carboxamide

Cat. No.: B2420521
CAS No.: 958984-08-2
M. Wt: 355.41
InChI Key: JHOMSJXSHZOAEI-UHFFFAOYSA-N
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Description

N-[2-(2,3-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]furan-2-carboxamide is a specialized chemical compound offered for early-stage discovery research. This substance features a dihydrothieno[3,4-c]pyrazol core, a scaffold known to be of significant interest in medicinal chemistry for the development of biologically active molecules . Compounds with similar structural frameworks, particularly those incorporating substituted phenyl and heterocyclic amide components, have been investigated for their potential pharmacological activities, such as anti-inflammatory applications . The integration of the furan-2-carboxamide moiety in this specific analog is designed to modulate the compound's electronic properties and binding affinity, presenting a unique tool for researchers exploring structure-activity relationships (SAR). This reagent is strictly intended for laboratory research purposes by qualified scientists. It is not intended for diagnostic, therapeutic, or personal use. All published information is for reference only, and researchers are responsible for verifying the suitability of this compound for their specific investigations.

Properties

IUPAC Name

N-[2-(2,3-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3S/c1-11-5-3-6-15(12(11)2)21-17(13-9-25(23)10-14(13)20-21)19-18(22)16-7-4-8-24-16/h3-8H,9-10H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHOMSJXSHZOAEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2C(=C3CS(=O)CC3=N2)NC(=O)C4=CC=CO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[2-(2,3-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]furan-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity based on available research findings, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a thieno[3,4-c]pyrazole core fused with a dimethylphenyl group and a furan-2-carboxamide moiety. Its molecular formula is C22H23N3O4SC_{22}H_{23}N_{3}O_{4}S, and it has a molecular weight of approximately 425.5 g/mol. The structural uniqueness of this compound is pivotal in determining its biological activity.

Biological Activity Overview

Preliminary studies suggest that compounds with similar structures may exhibit significant biological activities. The following sections detail the specific activities observed in various studies.

Antimicrobial Activity

Research indicates that thieno[3,4-c]pyrazole derivatives often possess antimicrobial properties. For instance, compounds with similar frameworks have demonstrated efficacy against Gram-positive and Gram-negative bacteria. A study examining related compounds found notable antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameActivityMIC (µg/mL)
Compound AAntibacterial15
Compound BAntifungal20
Compound CAntimycobacterial10

Cytotoxicity and Cancer Research

In cancer research, this compound has been evaluated for its cytotoxic effects on various cancer cell lines. A study indicated that pretreatment with similar compounds could inhibit carcinogen-induced cytotoxicity in human colon fibroblast cells . The compound's ability to reduce DNA damage and protect mitochondrial integrity suggests promising chemopreventive potential.

Case Study: Cytoprotective Effects

In a specific case study involving CCD-18Co cells exposed to carcinogens, the compound reduced DNA strand breaks significantly compared to untreated controls. This protective effect was attributed to the modulation of oxidative stress pathways .

The mechanism by which this compound exerts its biological effects appears to involve several pathways:

  • Inhibition of Reactive Oxygen Species (ROS) : The compound may modulate oxidative stress by scavenging ROS.
  • Regulation of Enzymatic Activity : Similar compounds have been shown to influence enzyme activities related to detoxification processes.
  • Cell Cycle Arrest : Some studies suggest that these compounds can induce cell cycle arrest in cancer cells, leading to apoptosis.

Q & A

Basic: How can researchers optimize the synthesis of this compound to improve yield and purity?

Methodological Answer:

  • Reaction Conditions : Control temperature (e.g., 60–80°C for cyclization steps) and pH (neutral to mildly acidic) to minimize side reactions .
  • Solvent Selection : Use polar aprotic solvents (e.g., DMF, DMSO) to enhance solubility of intermediates .
  • Catalysts : Employ palladium or copper catalysts for coupling reactions involving the thienopyrazole core .
  • Monitoring : Use thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to track reaction progress and isolate intermediates .
  • Design of Experiments (DoE) : Apply statistical DoE to systematically vary parameters (e.g., reagent ratios, time) and identify optimal conditions .

Basic: What analytical techniques are essential for characterizing this compound and its intermediates?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm regiochemistry of the thienopyrazole ring and substituent positions .
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular weight and fragmentation patterns .
  • HPLC : Purity assessment (>95%) using reverse-phase columns with UV detection at 254 nm .
  • X-ray Crystallography : For absolute configuration determination (if crystalline) .

Advanced: How should researchers address contradictions in biological activity data across studies?

Methodological Answer:

  • Reproducibility Checks : Validate assay conditions (e.g., cell lines, incubation times) to rule out methodological variability .
  • Metabolic Stability Testing : Assess compound stability in physiological buffers or liver microsomes to explain discrepancies in in vivo vs. in vitro results .
  • Target Profiling : Use kinase panels or proteomic screens to identify off-target interactions that may confound data .

Advanced: What computational strategies can predict the compound’s reactivity or interaction with biological targets?

Methodological Answer:

  • Quantum Chemical Calculations : Employ density functional theory (DFT) to model reaction pathways (e.g., cyclization energetics) .
  • Molecular Docking : Simulate binding to putative targets (e.g., COX-2, kinases) using AutoDock Vina or Schrödinger Suite .
  • MD Simulations : Run nanosecond-scale simulations to assess binding stability in aqueous environments .

Basic: How does the compound’s stability vary under different storage or experimental conditions?

Methodological Answer:

  • pH Stability : Test degradation kinetics in buffers (pH 3–10) via HPLC; the furan moiety may hydrolyze under strong acidic/basic conditions .
  • Light Sensitivity : Store in amber vials if UV-Vis spectra indicate photodegradation .
  • Thermal Stability : Thermogravimetric analysis (TGA) to determine decomposition temperatures .

Advanced: What strategies are recommended for elucidating the compound’s mechanism of action in pharmacological studies?

Methodological Answer:

  • CRISPR/Cas9 Knockout Models : Validate target engagement by comparing activity in wild-type vs. gene-edited cells .
  • Surface Plasmon Resonance (SPR) : Measure binding affinity (KD) to purified proteins (e.g., receptors) .
  • Transcriptomics : RNA-seq to identify downstream gene expression changes post-treatment .

Advanced: How can researchers resolve low purity in the final product after synthesis?

Methodological Answer:

  • Chromatography : Use preparative HPLC with a C18 column and gradient elution (water/acetonitrile) .
  • Recrystallization : Optimize solvent mixtures (e.g., ethanol/water) for crystal formation .
  • Ion-Exchange Resins : Remove charged impurities (e.g., unreacted reagents) .

Basic: Which functional groups in the compound are most critical for its bioactivity?

Methodological Answer:

  • Thienopyrazole Core : Essential for π-π stacking with hydrophobic enzyme pockets .
  • Furan-2-carboxamide : Hydrogen-bond donor/acceptor for target binding .
  • 2,3-Dimethylphenyl Group : Enhances lipophilicity and membrane permeability .

Advanced: How can reaction path search methods accelerate the discovery of derivatives?

Methodological Answer:

  • Retrosynthetic Analysis : Fragment the molecule using tools like Synthia or ChemAxon to prioritize feasible routes .
  • High-Throughput Screening (HTS) : Test 100+ analogs via automated parallel synthesis .
  • Machine Learning : Train models on existing reaction datasets to predict optimal substituents .

Advanced: What experimental and computational methods validate the compound’s 3D structure?

Methodological Answer:

  • X-ray Diffraction : Compare experimental crystallographic data with Cambridge Structural Database entries .
  • NMR NOE Experiments : Detect spatial proximity of protons to confirm stereochemistry .
  • DFT-Optimized Structures : Overlay computational models with experimental data to validate accuracy .

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